
Tellurium, ion(7+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium, ion(7+), is a highly oxidized form of the element tellurium. Tellurium is a metalloid belonging to Group 16 of the periodic table, also known as the chalcogens. It is characterized by its silvery-white appearance and metallic luster. Tellurium, ion(7+), is a rare and highly reactive species that plays a significant role in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tellurium, ion(7+), typically involves strong oxidizing agents due to its high oxidation state. One common method is the oxidation of tellurium dioxide (TeO2) using powerful oxidizers such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions. The reaction can be represented as follows:
TeO2+KMnO4+H2SO4→Te7++MnSO4+K2SO4+H2O
Industrial Production Methods: Industrial production of tellurium, ion(7+), is not common due to its highly reactive nature and limited applications. it can be produced in small quantities for research purposes using controlled oxidation processes in specialized laboratories.
Types of Reactions:
Oxidation: Tellurium, ion(7+), can undergo further oxidation to form higher oxidation states, although this is rare.
Reduction: It can be reduced to lower oxidation states, such as tellurium(4+) or elemental tellurium, using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Tellurium, ion(7+), can participate in substitution reactions where ligands or other atoms replace existing ones in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, potassium dichromate, and concentrated sulfuric acid.
Reducing Agents: Sodium borohydride, hydrogen gas, and other mild reducing agents.
Major Products Formed:
Reduction Products: Tellurium(4+), elemental tellurium.
Substitution Products: Various tellurium compounds depending on the substituents involved.
Applications De Recherche Scientifique
Tellurium, ion(7+), has several scientific research applications, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which tellurium, ion(7+), exerts its effects involves its strong oxidizing properties. It can interact with various molecular targets, including organic and inorganic compounds, leading to oxidation reactions. The pathways involved include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Sulfur, ion(6+): Another chalcogen with a high oxidation state, but less reactive than tellurium, ion(7+).
Selenium, ion(6+): Similar to tellurium, ion(7+), but with different reactivity and applications.
Polonium, ion(6+): A highly radioactive chalcogen with limited applications due to its radioactivity.
Uniqueness of Tellurium, Ion(7+): Tellurium, ion(7+), is unique due to its high oxidation state and strong oxidizing properties. It is less common and more reactive compared to its lighter chalcogen analogues, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
22537-43-5 |
|---|---|
Formule moléculaire |
Tc+7 |
Poids moléculaire |
96.90636 g/mol |
Nom IUPAC |
technetium(7+) |
InChI |
InChI=1S/Tc/q+7 |
Clé InChI |
MHXLANXWPLOFEX-UHFFFAOYSA-N |
SMILES canonique |
[Tc+7] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




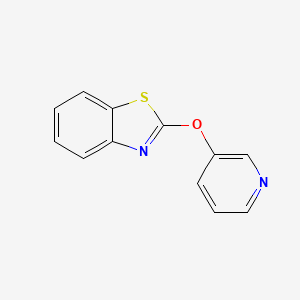
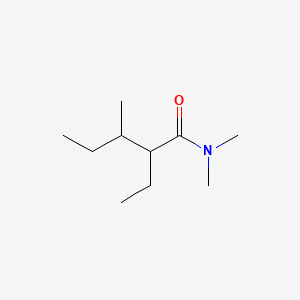
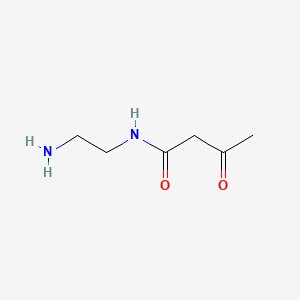


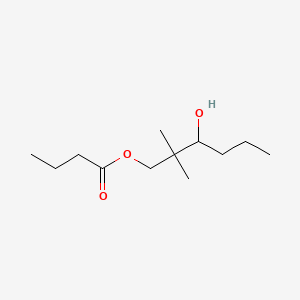
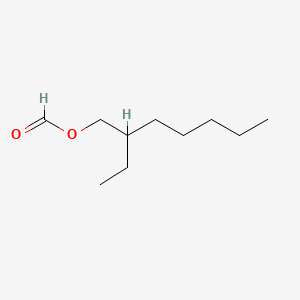
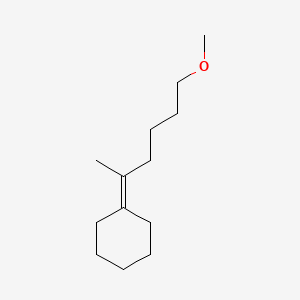
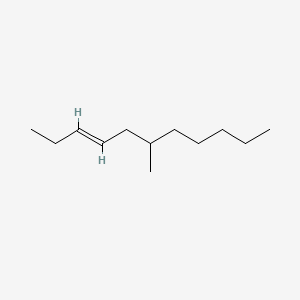
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)


